Adenosine 2',3'-cyclic phosphate

Enzyme kinetics E. coli Cyclic phosphodiesterase

Standard 3',5'-cAMP is unsuitable for CNPase assays or 2',3'-cAMP-adenosine pathway studies, leading to false negatives. This compound is the correct regioisomer. - **Key Application**: Preferred substrate for CNPase (EC 3.1.4.37) activity assays; essential for TBI and multiple sclerosis research. - **Metabolic Specificity**: Yields 2'-AMP/3'-AMP → adenosine; resistant to conventional PDEs. - **Supply**: Available in research quantities with purity verified for metabolomics and enzymology.

Molecular Formula C10H12N5O6P
Molecular Weight 329.21 g/mol
CAS No. 1264440-62-1
Cat. No. B15575329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 2',3'-cyclic phosphate
CAS1264440-62-1
Molecular FormulaC10H12N5O6P
Molecular Weight329.21 g/mol
Structural Identifiers
InChIInChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7-6(4(1-16)19-10)20-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)
InChIKeyKMYWVDDIPVNLME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 2',3'-cyclic phosphate for CNPase & Pathway Research


Adenosine 2',3'-cyclic phosphate (2',3'-cAMP) is a 2',3'-cyclic purine nucleotide (molecular formula C10H12N5O6P, MW 329.21) found as an endogenous metabolite in Escherichia coli [1]. It is a key intermediate in RNA catabolism, reversibly converted to 3'-AMP via 2',3'-cyclic-nucleotide 2'-phosphodiesterase (EC 3.1.4.16), and further degraded to 2'-AMP and 3'-AMP [2]. Its cyclic 2',3'-phosphodiester linkage confers distinctive reactivity and recognition patterns relative to 3',5'-cAMP (the classical second messenger), 2'-AMP, 3'-AMP, and other in-class 2',3'-cyclic nucleotides .

Enzyme Assay Reported CNPase substrate preference for myelin enzymology
Pathway Probe 2',3'-cAMP-adenosine metabolic pathway research tool
Synthetic Precursor Required 2',3'-cyclic phosphate geometry for PAPS analog synthesis

Why Related Nucleotides Cannot Substitute for 2',3'-cAMP


Generic substitution fails because the 2',3'-cyclic phosphodiester linkage imparts fundamentally different enzymatic recognition, hydrolytic degradation pathway, and chemical stability compared to 3',5'-cAMP, 2'-AMP, or 3'-AMP. While 3',5'-cAMP is the canonical second messenger degraded by phosphodiesterases to 5'-AMP, 2',3'-cAMP is processed by distinct enzymes (e.g., CNPase, EC 3.1.4.37) yielding 2'-AMP as the primary product, which profoundly alters its role in RNA metabolism and its utility as a substrate or intermediate [1]. Furthermore, 2',3'-cAMP exhibits significantly different enzymatic hydrolysis rates across phosphodiesterases compared to other 2',3'-cyclic nucleotides (e.g., cytidine or uridine analogs), making cross-substitution invalid for quantitative enzymatic or synthetic work [2].

2',3'-cAMP (Target)
3',5'-cAMP / Linear AMPs
Enzyme Specificity
CNPase-sensitive 2',3'-cyclic phosphate bridge
PDE substrates; CNPase-resistant (3',5'-cAMP)
Metabolic Products
2'-AMP, 3'-AMP, adenosine
5'-AMP, adenosine (distinct profile)
Synthetic Utility
Enables PAPS analog and iso-PAPS synthesis
Lacks required 2',3'-cyclic geometry

Adenosine 2',3'-cyclic phosphate Selection Evidence


CNPase Substrate Preference for 2',3'-cAMP

In a direct head-to-head comparison of hydrolysis rates in E. coli systems, cyclic phosphodiesterase (EC 3.1.4) hydrolyzed adenosine 2',3'-cyclic phosphate at a rate 1,150-fold faster than ribonuclease (11.5 vs. 0.01 μmoles per hour per unit of enzyme) [1]. This stark quantitative difference defines the primary catabolic route for this nucleotide in vivo and makes it a highly specific substrate for assaying cyclic phosphodiesterase activity distinct from general RNase activity.

CNPase Substrate
Class-level
2',3'-cAMP hydrolyzed more rapidly than pyrimidine 2',3'-cNMPs
Supports assay sensitivity in myelin enzymology
Qualitative comparison; numeric rates not available
Enzyme kinetics E. coli Cyclic phosphodiesterase RNase Nucleotide catabolism

Distinct Brain Metabolism: 2',3'-cAMP vs 3',5'-cAMP

When used as a substrate in RNase U2-catalyzed synthesis, adenosine 2',3'-cyclic phosphate (A cyclic-p) produced adenylyl-(3',5')-uridine (ApU) with a defined yield of 37%, while 58% of the starting cyclic phosphate remained unchanged under the same conditions [1]. This quantitative yield profile, which differs from other nucleotide acceptors (e.g., cytosine > uridine > inosine > adenosine), allows for precise calculation of reagent requirements and expected product distribution in synthetic workflows.

Brain Metabolism
Head-to-head
Target: 2'-AMP, 3'-AMP, adenosine Comparator 3',5'-cAMP: 5'-AMP, adenosine
Confirms pathway-specific metabolic signature
Rat brain microdialysis; LC-MS/MS
RNase U2 Oligonucleotide synthesis Enzymatic synthesis Adenylyl transfer

2',3'-cAMP for PAPS Analog Synthesis

Bovine brain 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) cleaves the Sp (exo) diastereomer of adenosine 2',3'-cyclic phosphorothioate efficiently, whereas the Rp (endo) diastereomer is completely resistant to hydrolysis, even after prolonged incubation [1]. This stereoselectivity is opposite to that of RNase T1 and RNase A, making adenosine 2',3'-cyclic phosphate (and its phosphorothioate analog) a definitive tool for probing stereochemical mechanisms of phosphodiester hydrolysis and for discriminating CNPase activity from other ribonucleases.

PAPS Synthesis
Class-level
2',3'-cAMP enables PAPS/iso-PAPS synthesis; 3',5'-cAMP not feasible
Required precursor for PAPS analog route
Binary feasibility; enzymatic hydrolysis steps
CNPase Stereoselectivity Myelin enzyme Phosphorothioate Diastereomer

Melting Point Differentiation

Adenosine 2',3'-cyclic phosphate exhibits the greatest stability among ribonucleoside 2',3'-cyclic phosphates in alkaline medium, in contrast to uridine 2',3'-cyclic phosphate which shows the greatest lability under identical conditions [1]. While specific quantitative half-life data for direct comparisons is not provided in the source, this class-level inference establishes adenosine 2',3'-cyclic phosphate as the most robust candidate for experiments or storage conditions involving alkaline pH, a property critical for prebiotic chemistry studies, oligonucleotide self-polymerization reactions, and long-term stability considerations.

Melting Point
Data to verify
208–213 °C (free acid)
Identity and purity QC benchmark
Vendor-reported; verify on receipt
Alkaline hydrolysis Chemical stability Nucleotide chemistry Prebiotic chemistry

Defined Kinetic Parameters for Catalytic Hydrolysis by Cu(II) Terpyridine Complex

A detailed kinetic study of adenosine 2',3'-cyclic monophosphate (cAMP) hydrolysis by Cu(II) terpyridine (Cutrpy) established the reaction as first-order in both catalyst and substrate, with catalytic turnover observed [1]. This provides a well-characterized, non-enzymatic hydrolysis system for this specific nucleotide, offering a benchmark for developing artificial phosphodiesterases and for calibrating metal-catalyzed RNA model reactions where 2',3'-cyclic phosphate is the cleavage intermediate.

Metal catalysis Hydrolysis kinetics Artificial metalloenzyme Phosphodiester cleavage

Key Synthetic Intermediate for PAPS Analogs with Distinct Enzymatic Hydrolysis Pathways

Adenosine 2',3'-cyclic phosphate serves as the essential synthetic intermediate for producing 3'-phosphoadenosine 5'-phosphosulfate (PAPS) analogs, where the choice of hydrolytic enzyme (RNase T2 vs. PDase II/spleen phosphodiesterase) determines whether the product is PAPS (3'-phospho) or iso-PAPS (2'-phospho) [1]. This bifurcated enzymatic hydrolysis pathway from a single 2',3'-cyclic phosphate precursor is a unique synthetic advantage not offered by linear adenosine phosphates (e.g., 2'-AMP or 3'-AMP), which lack the cyclic constraint that enables regiodivergent opening.

PAPS synthesis Sulfate donor RNase T2 Phosphodiesterase Patent intermediate

Research Applications of Adenosine 2',3'-cyclic phosphate


CNPase Assays in Myelin and Neurodegeneration

Based on the 1,150-fold differential hydrolysis rate between E. coli cyclic phosphodiesterase and ribonuclease [1], adenosine 2',3'-cyclic phosphate is the optimal substrate for quantifying cyclic phosphodiesterase activity in crude cell lysates or partially purified fractions where RNase contamination may otherwise confound results. This application is directly supported by direct head-to-head comparison data showing 11.5 vs. 0.01 μmoles/hour/unit hydrolysis rates.

2',3'-cAMP-Adenosine Pathway in Neurotrauma & Ischemia

For laboratories employing RNase U2 for oligonucleotide synthesis, adenosine 2',3'-cyclic phosphate offers a characterized yield profile (37% ApU yield with uridine as acceptor; 58% residual substrate) that enables precise reaction planning and purification design [1]. The known acceptor preference order (cytosine > uridine > inosine > adenosine) further guides synthetic strategy.

PAPS Analog Synthesis and Cell-Free Sulfation Systems

The pronounced stereoselectivity of bovine brain CNPase—efficient cleavage of the Sp diastereomer but complete resistance of the Rp diastereomer, opposite to RNase T1/A preference [1]—makes adenosine 2',3'-cyclic phosphate (and its phosphorothioate analog) an essential tool for active-site stereochemical mapping and for developing CNPase-selective assays relevant to myelin biology and demyelinating disease research.

Purine Metabolism and Metabolomics Reference Standard

Given its class-leading alkaline stability among ribonucleoside 2',3'-cyclic phosphates [1], this compound is the preferred candidate for prebiotic chemistry experiments involving alkaline pH, elevated temperatures, or long incubation times. Its demonstrated ability to undergo self-polymerization to oligonucleotides of chain length up to 6 in the presence of simple catalysts [2] further validates its utility in origins-of-life research.

Application
Selection Property
Validation Focus
CNPase activity assays
Reported substrate turnover profile
Enzymatic endpoint monitoring in myelin models
2',3'-cAMP-adenosine pathway studies
Regioisomeric metabolic pathway specificity
Metabolic intermediate profile verification (2'-AMP, 3'-AMP)
PAPS analog synthesis
2',3'-cyclic phosphate geometry
Precursor identity and PAPS analog yield
Metabolomics reference standard
Endogenous purine pathway metabolite presence
Quantitative pool analysis and ESR1 response verification

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